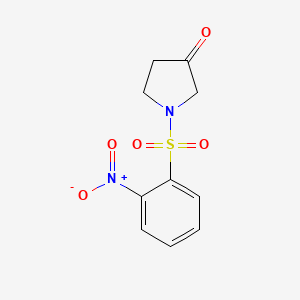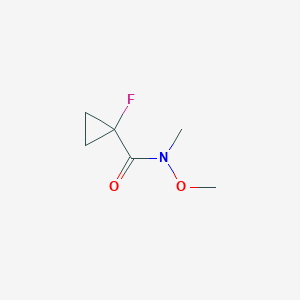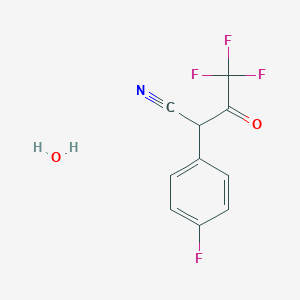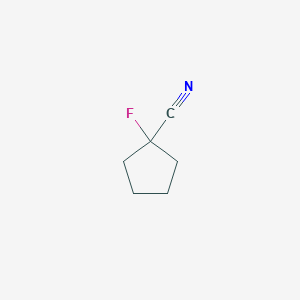
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one is an organic compound that features a pyrrolidinone ring substituted with a 2-nitrobenzenesulfonyl group
准备方法
The synthesis of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one typically involves the nucleophilic substitution of a pyrrolidinone derivative with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the substitution reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrolidin-3-one and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with triethylamine as the base.
Procedure: The pyrrolidin-3-one is dissolved in the solvent, and triethylamine is added. 2-nitrobenzenesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
化学反应分析
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the nitro group is oxidized under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydride for deprotonation in substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
科学研究应用
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification.
相似化合物的比较
1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-one can be compared with other similar compounds such as:
1-(2-Nitro-benzenesulfonyl)-piperazine: This compound also features a nitrobenzenesulfonyl group but with a piperazine ring instead of a pyrrolidinone ring. It exhibits similar reactivity but may have different biological activities due to the structural differences.
2-Nitrobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of various nitrobenzenesulfonyl derivatives and is used in similar substitution reactions.
1-(2-Nitro-benzenesulfonyl)-azetidin-3-one: This compound has an azetidinone ring and shares similar chemical properties and reactivity with this compound.
属性
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-5-6-11(7-8)18(16,17)10-4-2-1-3-9(10)12(14)15/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMEUPRNFKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[(1S,3S)-3-hydroxy-3-methylcyclohexyl]carbamate](/img/structure/B8185479.png)






![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
